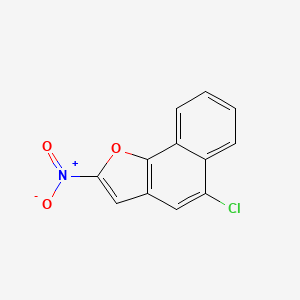
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of cyclohexane, featuring an ethyl ester group and a chloroethylcarbamoylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with chloroethyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloroethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of cyclohexane, such as carboxylic acids, ketones, amines, and alcohols. These products have diverse applications in different fields of research and industry.
科学的研究の応用
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-bromoethylcarbamoylamino)cyclohexane-1-carboxylate: This compound has a bromoethyl group instead of a chloroethyl group, which can affect its reactivity and biological activity.
Ethyl 4-(2-hydroxyethylcarbamoylamino)cyclohexane-1-carboxylate:
Ethyl 4-(2-aminoethylcarbamoylamino)cyclohexane-1-carboxylate: The aminoethyl group can enhance the compound’s ability to interact with biological targets.
特性
CAS番号 |
13908-22-0 |
|---|---|
分子式 |
C12H21ClN2O3 |
分子量 |
276.76 g/mol |
IUPAC名 |
ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-2-18-11(16)9-3-5-10(6-4-9)15-12(17)14-8-7-13/h9-10H,2-8H2,1H3,(H2,14,15,17) |
InChIキー |
KTMFDGZEPONSKF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)





![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)


![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)

